molecular formula C21H24INO4 B10823602 N-Methylcanadium (iodide)

N-Methylcanadium (iodide)

Cat. No.: B10823602
M. Wt: 481.3 g/mol
InChI Key: AZXUCIMPDKYWNT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylcanadium (iodide) typically involves the methylation of canadine, an alkaloid found in certain plant species. The process includes the following steps:

    Isolation of Canadine: Canadine is extracted from plant sources such as Zanthoxylum ocumarense.

    Methylation: Canadine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of N-Methylcanadium (iodide) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-Methylcanadium (iodide) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Methylcanadium (iodide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Methylcanadium (iodide) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: N-Methylcanadium (iodide) is unique due to its specific methylation, which imparts distinct chemical and biological properties. This methylation enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C21H24INO4

Molecular Weight

481.3 g/mol

IUPAC Name

16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide

InChI

InChI=1S/C21H24NO4.HI/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22;/h4-5,9-10,17H,6-8,11-12H2,1-3H3;1H/q+1;/p-1

InChI Key

AZXUCIMPDKYWNT-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-]

Origin of Product

United States

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